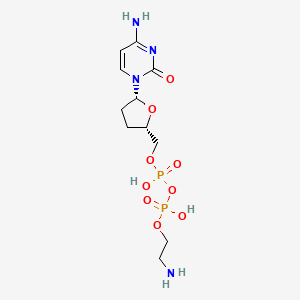
Pluronic dibenzoyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pluronic dibenzoyl ester is a chemical compound that belongs to the class of polymers. It is a polymeric material formed by the polymerization of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with dibenzoate as a functional group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, dibenzoate typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired molecular weight and properties of the polymer. Common catalysts used in this process include alkali metal hydroxides and organometallic compounds .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are polymerized under controlled conditions. The process involves the continuous addition of monomers and catalysts, followed by the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and functionalized with dibenzoate groups to achieve the desired properties .
Chemical Reactions Analysis
Types of Reactions
Pluronic dibenzoyl ester can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome of the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated polymers, while substitution reactions can introduce ester, ether, or amine groups into the polymer chain .
Scientific Research Applications
Pluronic dibenzoyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Mechanism of Action
The mechanism by which oxirane, methyl-, polymer with oxirane, dibenzoate exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in their chemical and physical properties. This interaction can affect the solubility, stability, and bioavailability of active ingredients in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the dibenzoate functional group.
Polyethylene glycol (PEG): A widely used polymer with similar solubility and emulsifying properties but different chemical structure.
Uniqueness
Pluronic dibenzoyl ester is unique due to the presence of the dibenzoate functional group, which imparts specific chemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and industrial formulations .
Properties
CAS No. |
84031-24-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
benzoic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |
InChI Key |
FGAIMUMAGKJPGZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
83984-91-2 |
Synonyms |
pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)
![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)

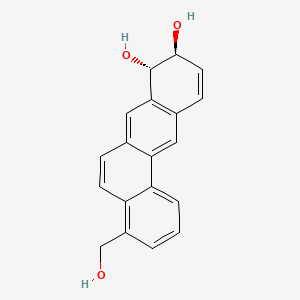
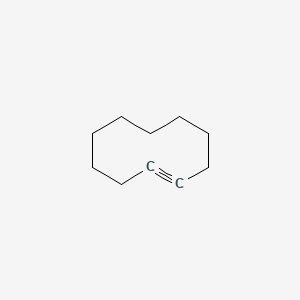

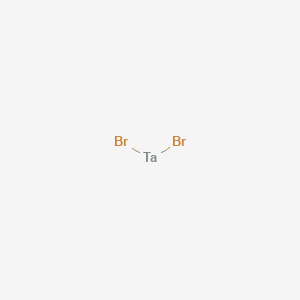
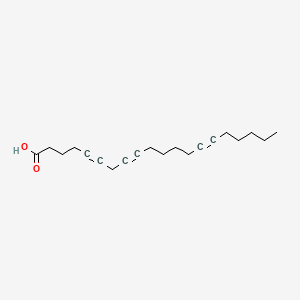
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)
![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

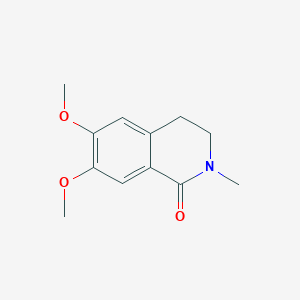
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
